

Application Note: HPLC Analysis of 3-butyl-2-(1-ethylpentyl)oxazolidine

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Compound of Interest

Compound Name: Oxazolidine, 3-butyl-2-(1-ethylpentyl)-

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Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-butyl-2-(1-ethylpentyl)oxazolidine. The described reverse-phase HPLC (RP-HPLC) protocol is suitable for the determination of the compound in various sample matrices. This document provides comprehensive experimental procedures, data presentation, and a visual representation of the analytical workflow.

Introduction

3-butyl-2-(1-ethylpentyl)oxazolidine is a chemical compound with applications in various industrial and research fields. Accurate and precise analytical methods are crucial for its quantification in quality control, stability studies, and research applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound.^{[1][2]} This application note describes a validated RP-HPLC method for the analysis of 3-butyl-2-(1-ethylpentyl)oxazolidine.

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of 3-butyl-2-(1-ethylpentyl)oxazolidine.

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
- Column: Newcrom R1, 3.2 x 100 mm, 5 μ m (or equivalent C18 column).[1]
- Solvents: Acetonitrile (HPLC grade), Deionized Water (18.2 M Ω ·cm), Phosphoric Acid (analytical grade). For Mass Spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid.[1]
- Standard: 3-butyl-2-(1-ethylpentyl)oxazolidine reference standard of known purity.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

Parameter	Condition
Stationary Phase	Newcrom R1 (or equivalent C18)
Mobile Phase	Acetonitrile:Water:Phosphoric Acid (55:45:0.1, v/v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	30 °C
Detection Wavelength	210 nm
Run Time	10 minutes

Preparation of Standard Solutions

- Stock Standard Solution (1000 μ g/mL): Accurately weigh approximately 10 mg of 3-butyl-2-(1-ethylpentyl)oxazolidine reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. For a simple solution, dissolve the sample containing 3-butyl-2-(1-ethylpentyl)oxazolidine in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

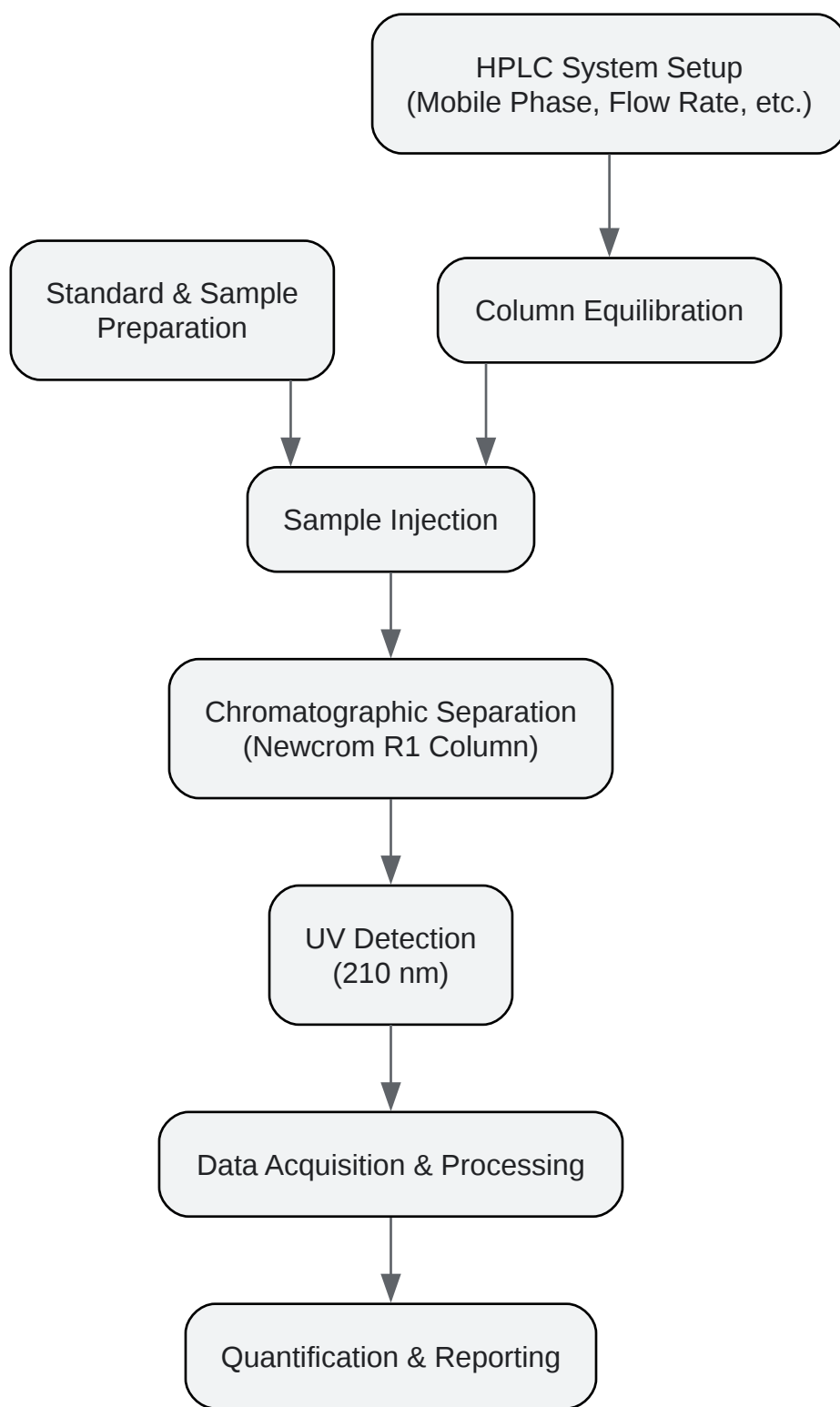
The following table summarizes the representative quantitative data obtained using the described HPLC method.

Parameter	Value
Retention Time (tR)	~ 4.5 min
Linearity (Correlation Coefficient, r ²)	> 0.999
Limit of Detection (LOD)	0.5 µg/mL
Limit of Quantification (LOQ)	1.5 µg/mL
Precision (%RSD, n=6)	< 2.0%
Accuracy (% Recovery)	98.0% - 102.0%

Note: The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.

Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis of 3-butyl-2-(1-ethylpentyl)oxazolidine.



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Caption: HPLC analysis workflow for 3-butyl-2-(1-ethylpentyl)oxazolidine.

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References

- 1. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | SIELC Technologies [sielc.com]
- 2. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | 165101-57-5 | Benchchem [benchchem.com]
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